molecular formula C14H16N4O B2359109 N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034484-06-3

N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2359109
CAS No.: 2034484-06-3
M. Wt: 256.309
InChI Key: BFZBFZSDEZITDO-UHFFFAOYSA-N
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Description

“N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been reported in various studies . For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Medicinal Chemistry Strategies to Reduce Metabolism

Research has demonstrated the use of systematic structure modifications to reduce the metabolism mediated by aldehyde oxidase (AO), which is crucial for enhancing the therapeutic potential of compounds, including those similar to N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide. Altering the heterocycle or blocking reactive sites are effective strategies for minimizing AO-mediated oxidation, improving drug stability and efficacy (Linton et al., 2011).

Discovery of Nonpeptide Angiotensin II Receptor Antagonists

A series of nonpeptide angiotensin II (AII) receptor antagonists, which include compounds structurally related to this compound, has shown potent antihypertensive effects upon oral administration. These findings are critical for the development of new therapeutic agents for hypertension (Carini et al., 1991).

Pharmacokinetics and Potential as Anti-fibrotic Drug

Investigations into the pharmacokinetics and tissue distribution of compounds similar to this compound have shown promising results, particularly for a novel ALK5 inhibitor with potential applications in treating fibrosis and exerting anti-metastatic effects. Such studies highlight the drug's effectiveness and potential as an oral anti-fibrotic treatment (Kim et al., 2008).

Design and Synthesis of Inhibitors

The synthesis and evaluation of derivatives, including benzimidazole/benzoxazole derivatives and Schiff's bases, for their anti-inflammatory, analgesic, and kinase inhibition activities, showcase the broad applicability of this compound-related compounds. This research contributes to the development of new treatments for inflammation and pain, as well as for diseases modulated by kinase activity (Sondhi et al., 2006).

Future Directions

The development of new drugs that overcome the problems of antimicrobial resistance is necessary . Imidazole and its derivatives, due to their broad range of chemical and biological properties, can play a significant role in the development of these new drugs .

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-9-3-2-6-15-13(9)18-14(19)10-4-5-11-12(7-10)17-8-16-11/h2-3,6,8,10H,4-5,7H2,1H3,(H,16,17)(H,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZBFZSDEZITDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CCC3=C(C2)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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